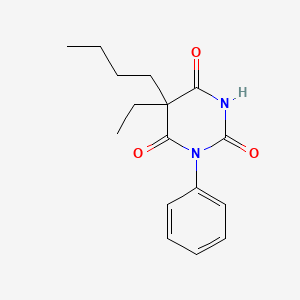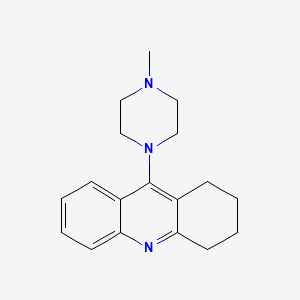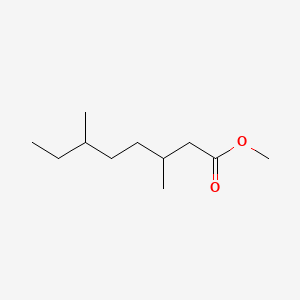
3,6-Dimethyloctanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyloctanoic acid methyl ester is an organic compound with the molecular formula C11H22O2. It is a methyl ester derivative of 3,6-dimethyloctanoic acid. This compound is part of the ester family, which are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctanoic acid methyl ester can be synthesized through the esterification of 3,6-dimethyloctanoic acid with methanol in the presence of an acid catalyst. . The reaction typically involves heating the carboxylic acid with methanol and a strong acid, such as sulfuric acid, to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters (FAMEs) like this compound can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyloctanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Uses water and a strong acid like hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Transesterification: Uses an alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Produces 3,6-dimethyloctanoic acid and methanol.
Transesterification: Produces a different ester and methanol or another alcohol used in the reaction.
Applications De Recherche Scientifique
3,6-Dimethyloctanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in the production of biodiesel and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyloctanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in metabolic pathways or its use as a reactant in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octanoate: Another fatty acid methyl ester with similar properties and applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl acetate: A commonly used solvent in organic synthesis.
Uniqueness
3,6-Dimethyloctanoic acid methyl ester is unique due to its specific structure, which includes two methyl groups on the octanoic acid chain. This structural feature can influence its physical and chemical properties, making it distinct from other fatty acid methyl esters .
Propriétés
Formule moléculaire |
C11H22O2 |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
methyl 3,6-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-9(2)6-7-10(3)8-11(12)13-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
GHVLZOQDODBSTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
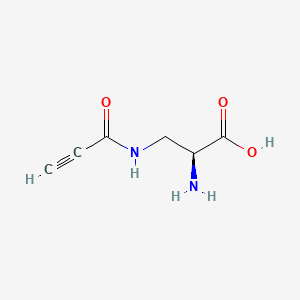
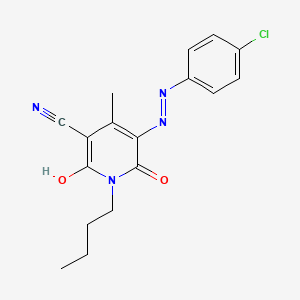
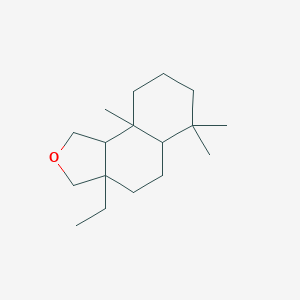
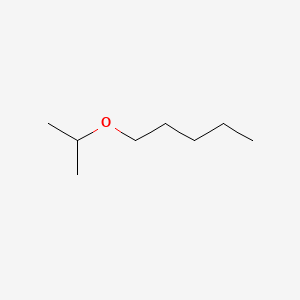
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

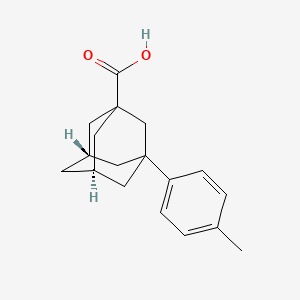
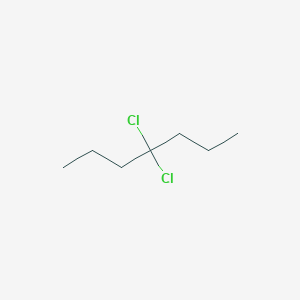
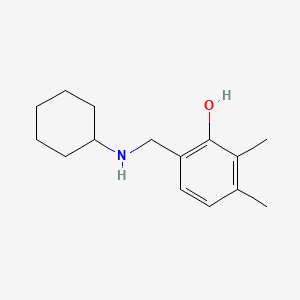
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
